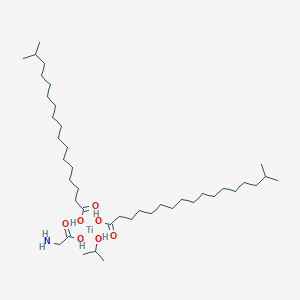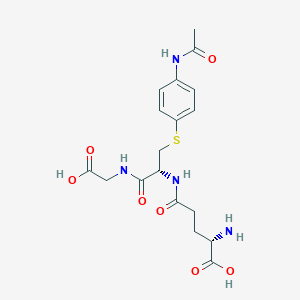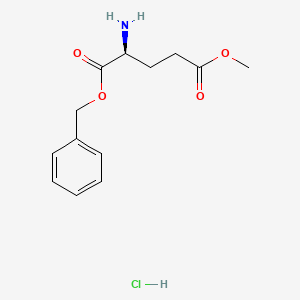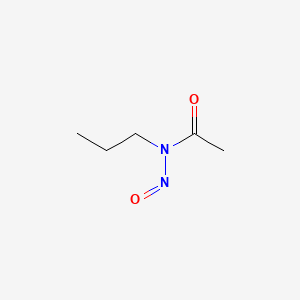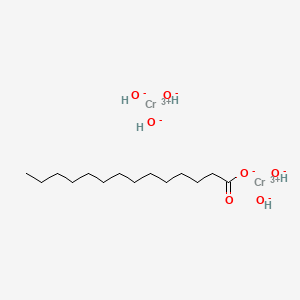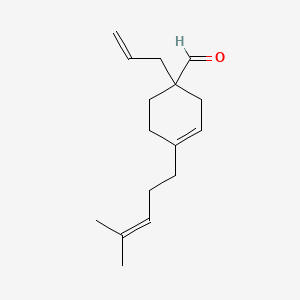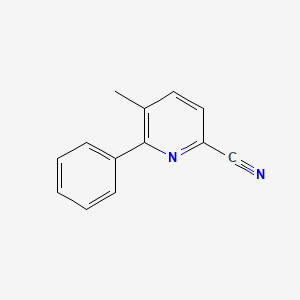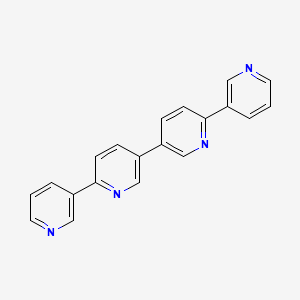
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can significantly influence their chemical properties and reactivity. This particular compound is notable for its unique structure, which includes multiple pyridine rings, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine typically involves multi-step organic reactions. One common method includes the condensation of pyridine-3-carboxaldehyde with other pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts such as magnesium oxide nanoparticles to enhance the reaction rate and yield . The reaction conditions, including temperature, solvent, and pH, are carefully optimized to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Magnesium oxide nanoparticles, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds.
Applications De Recherche Scientifique
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic properties . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(pyridin-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
- 3-(pyridin-2-yl)imidazo[1,5-a]pyridine
- N-(pyridin-2-yl)amides
Uniqueness
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine is unique due to its multiple pyridine rings, which confer distinct chemical properties and reactivity. This structural feature allows it to form a variety of coordination complexes and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
254902-22-2 |
|---|---|
Formule moléculaire |
C20H14N4 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine |
InChI |
InChI=1S/C20H14N4/c1-3-17(11-21-9-1)19-7-5-15(13-23-19)16-6-8-20(24-14-16)18-4-2-10-22-12-18/h1-14H |
Clé InChI |
GAJSOGAOUHYYQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CN=C(C=C3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


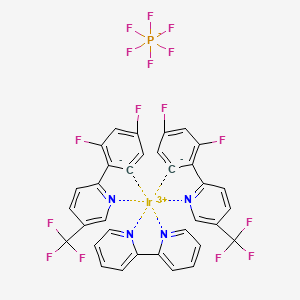
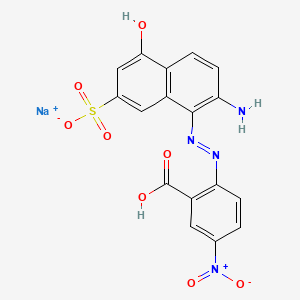

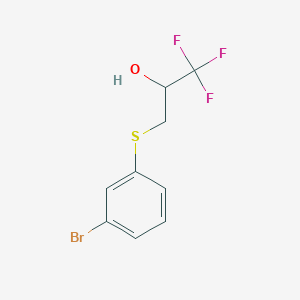
![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)

